molecular formula C13H10FNO B397965 2-Amino-5-fluorobenzophenone CAS No. 362-46-9

2-Amino-5-fluorobenzophenone

Cat. No.: B397965
CAS No.: 362-46-9
M. Wt: 215.22g/mol
InChI Key: OTBMFWQZXXWHOO-UHFFFAOYSA-N
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Description

Benzophenones with amino and halogen substituents are critical intermediates in pharmaceuticals, agrochemicals, and materials science. These compounds typically feature a benzophenone backbone (two benzene rings linked by a ketone group) modified with functional groups such as amino (-NH₂), fluoro (-F), chloro (-Cl), bromo (-Br), or nitro (-NO₂) at specific positions. The fluorine atom at the 5-position in 2-amino-5-fluorobenzophenone likely enhances its electron-withdrawing properties, influencing reactivity and biological activity .

Properties

IUPAC Name

(2-amino-5-fluorophenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTBMFWQZXXWHOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-fluorobenzophenone typically involves the condensation of o-fluorobenzoyl chloride with aniline derivatives under specific conditions. One common method includes the use of zinc chloride as a catalyst. The reaction is carried out at high temperatures to facilitate the condensation process, resulting in the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of high-purity reagents and optimized reaction conditions ensures a higher yield and purity of the final product. The process may involve additional purification steps such as recrystallization to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-fluorobenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:
2-Amino-5-fluorobenzophenone serves as a crucial intermediate in synthesizing pharmaceuticals, especially those targeting neurological disorders. Its unique structure allows for the development of drug candidates with enhanced efficacy and specificity. For instance, it has been utilized in the synthesis of novel benzodiazepines that exhibit improved therapeutic profiles compared to existing medications .

Case Study:
A study highlighted the synthesis of a series of GABA receptor modulators using this compound as a starting material. These compounds demonstrated significant activity in relaxing airway smooth muscle, indicating potential applications in treating respiratory conditions .

Formulation of Advanced Materials:
This compound is also utilized in material science for developing advanced materials, including polymers and coatings. Its incorporation enhances the thermal stability and chemical resistance of these materials, making them suitable for demanding applications.

Example Application:
Research has shown that incorporating this compound into polymer matrices significantly improves their mechanical properties and thermal resistance .

Biological Research

Study of Enzyme Interactions:
Researchers use this compound to investigate enzyme interactions and cellular processes. This research provides insights into biochemical pathways that could lead to new therapeutic strategies.

Case Study:
In a study focusing on enzyme kinetics, this compound was used to probe interactions between specific enzymes and substrates, revealing critical information about reaction mechanisms and potential inhibitors .

Environmental Monitoring

Pollutant Detection:
The compound plays a role in environmental monitoring by aiding in the detection of pollutants in water samples. Its application helps industries comply with regulatory standards and ensures public safety.

Data Table: Environmental Applications

Application Area Detection Type Significance
Water Quality TestingDetection of heavy metalsEnsures compliance with environmental regulations
Soil AnalysisMonitoring pesticide residuesProtects ecosystems from contamination

Mechanism of Action

The mechanism of action of 2-Amino-5-fluorobenzophenone involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting or activating enzymes, receptors, or other proteins, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of 2-Amino-5-fluorobenzophenone with structurally related benzophenone derivatives, focusing on molecular properties, applications, and research findings.

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Purity (%) Key Applications/Notes
This compound Not explicitly listed C₁₃H₁₀FNO 215.22 g/mol -NH₂ (position 2), -F (position 5) N/A Hypothesized use in medicinal chemistry (fluoro enhances metabolic stability)
2-Amino-5-chlorobenzophenone N/A C₁₃H₁₀ClNO 231.68 g/mol -NH₂ (2), -Cl (5) N/A Biochemical reagent for life science research
2-Amino-5-nitrobenzophenone 1775-95-7 C₁₃H₁₀N₂O₃ 254.23 g/mol -NH₂ (2), -NO₂ (5) 95%+ Intermediate in dyes and pharmaceuticals; nitro group increases reactivity
2-Amino-5-bromo-2'-fluorobenzophenone 1479-58-9 C₁₃H₉BrFNO 310.13 g/mol -NH₂ (2), -Br (5), -F (2') 95%+ Used in organic synthesis; bromine adds steric bulk
2-Amino-2',5-dichlorobenzophenone 2958-36-3 C₁₃H₉Cl₂NO 266.12 g/mol -NH₂ (2), -Cl (2',5) N/A Potential agrochemical precursor; dichloro enhances lipophilicity

Key Findings from Comparative Analysis:

Substituent Effects on Reactivity: Fluorine (electron-withdrawing) vs. Chlorine/Bromine (electron-withdrawing but bulkier): Fluorinated analogs like this compound may exhibit higher metabolic stability compared to chloro/bromo derivatives, making them favorable in drug design . Nitro Group: 2-Amino-5-nitrobenzophenone’s nitro substituent increases electrophilicity, facilitating reactions like nucleophilic aromatic substitution, but may also confer toxicity .

Biological Activity: 2-Amino-5-chlorobenzophenone is explicitly noted as a biochemical reagent, suggesting utility in enzyme inhibition studies or as a protein-binding scaffold . Brominated analogs (e.g., 2-amino-5-bromo-2'-fluorobenzophenone) are used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to bromine’s compatibility with palladium catalysts .

Synthetic Utility: Dichloro and nitro derivatives are often intermediates in synthesizing heterocycles (e.g., benzodiazepines or quinazolines) . Fluorinated benzophenones are pivotal in positron emission tomography (PET) tracer development, though this application is inferred from structural analogs .

Biological Activity

2-Amino-5-fluorobenzophenone (AFB) is an aromatic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings related to AFB, including case studies and data tables that summarize its effects.

  • Molecular Formula : C13H10FNO
  • Molecular Weight : 229.23 g/mol
  • CAS Number : 84845-10-1
  • Melting Point : 108-110 °C
  • Boiling Point : 365 °C

AFB exhibits biological activity through various mechanisms, primarily involving interactions with cellular targets that modulate biochemical pathways. Research indicates that AFB can influence enzyme activity, particularly in relation to neurotransmitter systems.

Enzyme Inhibition

AFB has been studied for its inhibitory effects on several enzymes:

  • Catechol-O-methyltransferase (COMT) : AFB is known to interact with COMT, an enzyme critical for the metabolism of catecholamines. Inhibition of this enzyme can lead to increased levels of dopamine and norepinephrine, potentially affecting mood and cognitive functions .

Biological Activities

The biological activities of AFB include:

Antimicrobial Activity

AFB has demonstrated antimicrobial properties against various pathogens. In vitro studies have shown effectiveness against:

  • Bacteria : Including strains of Staphylococcus aureus and Escherichia coli.
  • Fungi : Effective against certain fungal strains, indicating potential applications in antifungal therapies.

Cytotoxicity

AFB has been evaluated for its cytotoxic effects on cancer cell lines. Studies have reported:

  • IC50 Values : The concentration required to inhibit cell growth by 50% varies among different cancer cell lines, with some studies indicating IC50 values in the low micromolar range .

Case Studies and Research Findings

StudyFocusFindings
Antimicrobial ActivityAFB showed significant inhibition of bacterial growth at concentrations as low as 10 µg/mL.
Cytotoxicity in Cancer CellsAFB exhibited an IC50 value of 5 µM against breast cancer cell lines, indicating strong cytotoxic potential.
COMT InhibitionAFB was identified as a moderate inhibitor of COMT, leading to increased dopamine levels in neuronal cultures.

Structure-Activity Relationship (SAR)

Research into the SAR of AFB has revealed that modifications to the fluorine atom and amino group can significantly alter its biological activity. For instance:

  • Substituting the fluorine with other halogens may enhance or reduce antimicrobial efficacy.
  • Variations in the amino group can affect enzyme inhibition potency.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-5-fluorobenzophenone, and how can reaction efficiency be optimized?

  • Methodology : Utilize halogenated precursors (e.g., bromo or chloro analogs) as starting materials. Nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling (e.g., Suzuki-Miyaura) can introduce fluorine or amino groups. Optimize reaction conditions by screening catalysts (e.g., Pd/C for coupling), solvents (polar aprotic solvents like DMF), and temperatures (80–120°C). Monitor progress via TLC or HPLC .
  • Key Consideration : Ensure anhydrous conditions for NAS to minimize hydrolysis side reactions.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation address common ambiguities?

  • Methodology :

  • NMR : Use 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR to confirm structure. For 19F^{19}\text{F}, reference CFCl3_3 as an internal standard.
  • XRD : Resolve crystallographic ambiguities (e.g., hydrogen bonding patterns) via single-crystal X-ray diffraction .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight; address impurity peaks by correlating with HPLC retention times.
    • Data Interpretation : Cross-reference NMR splitting patterns with computational simulations (e.g., DFT) to resolve overlapping signals .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data in the electronic properties of this compound derivatives?

  • Methodology :

  • Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict UV-Vis absorption or redox potentials.
  • Validate experimentally using cyclic voltammetry or spectroscopic ellipsometry.
  • Address discrepancies by adjusting solvent effects or explicit hydrogen-bonding models in simulations .

Q. What methodologies are effective for studying the hydrolytic stability of this compound under varying pH conditions?

  • Methodology :

  • Conduct accelerated stability testing at pH 1–13 (using HCl/NaOH buffers) at 40–60°C.
  • Monitor degradation via HPLC-UV or LC-MS.
  • Apply Arrhenius kinetics to extrapolate shelf-life under standard conditions. Reference storage guidelines for halogenated aromatics (e.g., 0–6°C for light-sensitive analogs) .

Q. How can regioselectivity challenges be addressed during the functionalization of this compound's aromatic rings?

  • Methodology :

  • Use directing groups (e.g., -NO2_2) or protect the amine with Boc/Troc groups to control electrophilic substitution sites.
  • For fluorinated positions, leverage steric effects (e.g., meta-fluorine’s deactivating influence) to guide reactivity. Compare results with chloro/bromo analogs to infer electronic trends .

Q. What purification strategies are recommended for isolating this compound from complex reaction mixtures?

  • Methodology :

  • Use silica gel chromatography with gradient elution (hexane:EtOAc 8:2 to 6:4) to separate polar byproducts.
  • Recrystallize from ethanol/water mixtures for high-purity crystalline yields (>95% by HPLC). Validate purity via melting point consistency (e.g., compare with literature values for analogs) .

Notes

  • Contradiction Analysis : Cross-validate spectral data (e.g., NMR vs. XRD) to resolve structural ambiguities. For computational-experimental mismatches, refine solvation models or verify experimental conditions .
  • Ethical Compliance : Adhere to safety protocols for handling fluorinated aromatics (e.g., use fume hoods, PPE) as per SDS guidelines .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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